molecular formula C14H19NO3 B5808297 4-[(4-ethoxyphenyl)acetyl]morpholine

4-[(4-ethoxyphenyl)acetyl]morpholine

Cat. No.: B5808297
M. Wt: 249.30 g/mol
InChI Key: BOZNMYOVHWDDRC-UHFFFAOYSA-N
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Description

4-[(4-Ethoxyphenyl)acetyl]morpholine is a morpholine derivative characterized by a 4-ethoxyphenylacetyl group attached to the nitrogen atom of the morpholine ring.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13-5-3-12(4-6-13)11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZNMYOVHWDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature of substituents on the phenyl ring and the linkage group (acetyl vs. sulfonyl, benzoyl, etc.) significantly influence physicochemical properties.

Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Linkage Molecular Weight Melting Point (°C) Key Properties
4-[(4-Ethoxyphenyl)acetyl]morpholine 4-Ethoxy Acetyl 265.3 (calc.) Not reported Moderate lipophilicity
4-[(3-Fluorophenyl)acetyl]morpholine 3-Fluoro Acetyl 253.3 Not reported Enhanced polarity (fluorine effect)
4-[(4-Nitrobenzoyl)morpholine 4-Nitro Benzoyl 262.2 Not reported High electron-withdrawing capacity
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxy Sulfonyl 285.3 109–110 High crystallinity, polar

Key Observations :

  • Ethoxy vs. Methoxy : Ethoxy increases lipophilicity compared to methoxy, which may enhance bioavailability .
  • Acetyl vs.

Key Observations :

  • Morpholine Core : Critical for EP2 receptor potentiation in trisubstituted pyrimidines, outperforming piperidine or pyrrolidine .

Key Challenges :

  • Regioselectivity : Para-substituted derivatives (e.g., 4-ethoxy) require precise control to avoid ortho/meta byproducts .
  • Crystallinity : Sulfonyl-linked analogs (e.g., ) exhibit higher crystallinity than acetyl derivatives, aiding purification .

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